Lipophilicity (LogP) Comparison: tert-Butyl vs. Methyl and Trifluoromethyl Analogs
2-Bromo-5-(tert-butyl)thiazole exhibits a calculated LogP of approximately 3.20, which is significantly higher than the methyl analog 2-bromo-5-methylthiazole (LogP ~2.21–2.39) and moderately higher than the trifluoromethyl analog 2-bromo-5-(trifluoromethyl)thiazole (LogP ~2.92) . This ~0.8–1.0 log unit increase relative to the methyl analog translates to approximately 6–10× greater lipophilicity, which can meaningfully impact membrane permeability and non-specific protein binding in drug candidates.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/clogP) |
|---|---|
| Target Compound Data | LogP ~3.20 (2-Bromo-5-(tert-butyl)thiazole) |
| Comparator Or Baseline | 2-Bromo-5-methylthiazole: LogP 2.21–2.39; 2-Bromo-5-(trifluoromethyl)thiazole: LogP ~2.92 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 vs. methyl analog; ΔLogP ≈ +0.3 vs. CF3 analog |
| Conditions | Predicted values from computational models (ChemScene, Bocsci, ChemSrc databases); experimental validation not available for target compound |
Why This Matters
The higher lipophilicity of the tert-butyl analog enables tuning of ADME properties in lead optimization without introducing metabolically labile or electron-withdrawing groups that alter thiazole ring electronics.
